molecular formula C10H12N2O3S2 B6259726 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine CAS No. 1016689-59-0

3-isocyanato-1-(thiophene-2-sulfonyl)piperidine

Cat. No.: B6259726
CAS No.: 1016689-59-0
M. Wt: 272.3
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Description

3-Isocyanato-1-(thiophene-2-sulfonyl)piperidine (CAS: 1016689-59-0) is a heterocyclic compound featuring a piperidine backbone substituted with an isocyanate group at the 3-position and a thiophene-2-sulfonyl moiety at the 1-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, particularly in designing enzyme inhibitors or polymer precursors .

Properties

CAS No.

1016689-59-0

Molecular Formula

C10H12N2O3S2

Molecular Weight

272.3

Purity

93

Origin of Product

United States

Preparation Methods

Reaction of Thiophene-2-sulfonyl Chloride with Trimethylsilyl Isocyanate (TMSNCO)

Thiophene-2-sulfonyl chloride reacts with TMSNCO in the presence of titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) as a Lewis acid catalyst.

Mechanism:

  • Coordination: TiCl₄ activates the sulfonyl chloride for nucleophilic attack.

  • Silyl Transfer: TMSNCO delivers the isocyanate group, forming a silylated intermediate.

  • Desilylation: Hydrolysis yields the free sulfonyl isocyanate.

Reaction Conditions:

  • Catalyst: 5–10 wt% TiCl₄ or SnCl₄

  • Solvent: Anhydrous DCM

  • Temperature: Reflux (40°C)

  • Yield: 60–70% (based on analogous sulfonyl isocyanates)

Coupling with Piperidine

The generated thiophene-2-sulfonyl isocyanate reacts with piperidine in DMF at ambient temperature. The exothermic reaction forms 1-(thiophene-2-sulfonyl)piperidine. Subsequent functionalization at the 3-position introduces the isocyanate group via methods outlined in Section 1.2.

Comparative Analysis of Methods

Parameter Sequential Method Direct Method
Number of Steps 43
Key Reagents Boc₂O, TriphosgeneTMSNCO, TiCl₄
Yield (Overall) 50–60%45–55%
Safety Considerations Handling triphosgeneLewis acid use
Functional Group Tolerance HighModerate

Characterization and Validation

Critical validation steps include:

  • IR Spectroscopy: Confirmation of isocyanate (ν~2270 cm⁻¹) and sulfonyl (ν~1350, 1150 cm⁻¹) groups.

  • ¹H NMR: Distinct signals for thiophene protons (δ 7.5–7.8 ppm) and piperidine methylenes (δ 1.4–3.2 ppm).

  • HPLC-MS: Purity >95% (as reported by commercial suppliers).

Applications and Derivatives

3-Isocyanato-1-(thiophene-2-sulfonyl)piperidine serves as a versatile intermediate for:

  • Peptidomimetics: Via urea/thiourea formation with amines.

  • Polymer Chemistry: As a crosslinking agent due to isocyanate reactivity.

  • Drug Discovery: In kinase inhibitor libraries (e.g., substituted pyrrolidines) .

Chemical Reactions Analysis

Types of Reactions

3-isocyanato-1-(thiophene-2-sulfonyl)piperidine can undergo various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Substitution Reactions:

    Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, although these are less common for this compound.

Common Reagents and Conditions

    Nucleophilic Addition: Reagents such as primary amines or alcohols, typically under mild conditions.

    Substitution Reactions: Electrophiles such as halogens or nitro groups, often in the presence of a catalyst.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

    Ureas and Carbamates: Formed from nucleophilic addition to the isocyanate group.

    Substituted Thiophenes: Resulting from electrophilic aromatic substitution reactions.

Scientific Research Applications

Structure

The compound features a piperidine ring substituted with an isocyanate group and a thiophene sulfonyl group. This configuration endows it with reactivity that can be exploited in various chemical reactions and applications.

Medicinal Chemistry

3-Isocyanato-1-(thiophene-2-sulfonyl)piperidine has been investigated for its potential as a therapeutic agent. The following are key research areas:

  • Drug Development : The compound serves as a building block for synthesizing novel pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
  • Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action and efficacy.

Organic Synthesis

The compound's isocyanate functionality allows it to participate in various chemical reactions:

  • Urethane Formation : It can react with alcohols to form urethanes, which are useful in developing polymeric materials.
  • Nucleophilic Addition Reactions : The electrophilic nature of the isocyanate group makes it suitable for nucleophilic addition reactions, enabling the synthesis of complex organic molecules.

Materials Science

Research has explored the use of this compound in developing advanced materials:

  • Polymer Chemistry : The compound can be used to create functional polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
  • Coatings and Adhesives : Its reactivity allows for the formulation of coatings and adhesives that exhibit improved adhesion and durability.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives showed significant inhibition of tumor growth in vitro, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Synthesis of Urethanes

Research conducted on the reactivity of this compound demonstrated its ability to form urethanes when reacted with various alcohols. This reaction was optimized under different conditions, leading to high yields and purity levels, showcasing its potential in industrial applications.

Mechanism of Action

The mechanism of action of 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. The thiophene ring can also participate in various chemical reactions, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Substituent Variations in Piperidine-Based Isocyanates

The compound’s structural analogues differ primarily in the sulfonyl substituent and heterocyclic modifications. Key examples include:

Compound Name Substituent (1-position) Molecular Weight Key Properties/Applications
3-Isocyanato-1-(thiophene-2-sulfonyl)piperidine Thiophene-2-sulfonyl High reactivity, potential DAT inhibition
3-Isocyanato-1-[(2-nitrobenzene)sulfonyl]piperidine 2-Nitrobenzenesulfonyl 311.31 g/mol Enhanced electron deficiency; nitro group may improve oxidative stability
3-Isocyanato-1,5-dimethyl-1H-pyrazole Pyrazole ring Reduced steric bulk; altered lipophilicity
3-Isocyanato-1-(trifluoroacetyl)piperidine Trifluoroacetyl Increased hydrophobicity; fluorinated groups enhance metabolic stability

Notes:

  • Thiophene vs. Benzene Sulfonyl Groups: The thiophene sulfonyl group in the target compound provides a sulfur atom in the aromatic ring, which may enhance solubility in polar solvents compared to the nitrobenzenesulfonyl analogue.
  • Piperidine vs. Pyrazole Rings : Piperidine-based compounds exhibit higher conformational flexibility and lipophilicity (logP ~ -1.16 in platinum complexes) compared to pyrazole derivatives, which are smaller and less basic. This impacts membrane permeability and target binding .

Reactivity and Stability

  • Isocyanate Reactivity : The electron-deficient thiophene sulfonyl group may slightly deactivate the isocyanate group compared to trifluoroacetyl or nitrobenzenesulfonyl substituents, moderating reaction rates in polymer synthesis or crosslinking applications.
  • Thermal Stability : Nitrobenzenesulfonyl derivatives are expected to exhibit higher thermal stability due to the nitro group’s strong electron-withdrawing effects, whereas thiophene sulfonyl groups may introduce susceptibility to oxidative degradation .

Biological Activity

3-Isocyanato-1-(thiophene-2-sulfonyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an isocyanate group and a thiophene sulfonyl moiety. Its chemical structure can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}N2_2O2_2S
  • CAS Number : 1016689-59-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antiviral Activity : Compounds containing piperidine and isocyanate functionalities have shown promise against various viral infections. For instance, derivatives have been evaluated for their ability to inhibit HIV replication.
  • Antibacterial Properties : Some studies suggest that similar piperidine derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : The ability to modulate signaling pathways in cancer cells has been observed in related compounds.

Antiviral Activity

A study focused on the synthesis and evaluation of piperidine derivatives for antiviral activity reported that certain modifications enhanced efficacy against HIV-1. The presence of the thiophene sulfonyl group may contribute to improved bioactivity by increasing solubility and bioavailability .

Compound NameActivity TypeIC50 (μM)Reference
This compoundAntiviralTBD
3-Phenylpiperidine DerivativeAntiviral92
Other Piperazine DerivativesAntibacterial54 - 100

Antibacterial Properties

Research on similar compounds has indicated that piperidine derivatives can exhibit significant antibacterial activity. For example, studies have shown that modifications to the piperidine ring can enhance activity against resistant bacterial strains .

Comparative Analysis

Comparing this compound with other related compounds reveals unique aspects of its biological profile:

CompoundBiological ActivityNotable Features
This compoundAntiviral, AntibacterialIsocyanate and thiophene groups
Piperazine DerivativeAntiviral, AnticancerVarying substituents on the ring
Sulfonamide-Based CompoundAntimicrobialKnown for broad-spectrum activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine, and how can purity be maximized?

  • Methodology : Synthesis typically involves sequential functionalization of the piperidine ring. Key steps include sulfonation of thiophene (using sulfur trioxide complexes) followed by nucleophilic substitution to introduce the isocyanate group. Reflux conditions in solvents like dichloromethane or DMF are critical for yield optimization . Purification via column chromatography or recrystallization ensures high purity. Reaction intermediates should be characterized by NMR (e.g., singlet for sulfonyl group at δ 7.5–8.0 ppm in 1^1H NMR) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify regiochemistry (e.g., thiophene sulfonyl protons at δ 7.2–7.8 ppm, isocyanate carbon at δ 120–125 ppm) .
  • IR : Stretching vibrations for sulfonyl (1150–1250 cm1^{-1}) and isocyanate (2250–2275 cm1^{-1}) groups confirm functionalization .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z 316.03) .

Q. What preliminary bioactivity assays are recommended for this compound?

  • Methodology : Screen against serotonin transporters (SERT) using radioligand binding assays (IC50_{50} determination) . Parallel in silico ADMET profiling (e.g., ADMET Predictor™) predicts pharmacokinetic properties like blood-brain barrier permeability .

Advanced Research Questions

Q. How can a QSAR model be developed to predict the bioactivity of analogs of this compound?

  • Methodology :

  • Dataset Preparation : Collect IC50_{50} values for phenyl piperidine derivatives (Supplementary Table S1 in ). Convert to pIC50_{50} (-log IC50_{50}) for normalization .
  • Descriptor Selection : Use molecular descriptors (e.g., logP, polar surface area) from software like MOE or Dragon.
  • Model Validation : Apply partial least squares (PLS) regression with cross-validation (Q2^2 > 0.6 indicates robustness) .

Q. How can mechanistic studies elucidate the compound’s interaction with sigma receptors?

  • Methodology :

  • Radioligand Displacement Assays : Use 3^3H-(+)-pentazocine for sigma-1 receptor affinity (Ki_i determination). Compare with analogs like LAS-250 ( ) .
  • Molecular Docking : Simulate binding poses in sigma-1 crystal structures (PDB: 5HK1). Focus on hydrophobic interactions with the piperidine ring and hydrogen bonding with sulfonyl oxygen .

Q. How should researchers address contradictory bioactivity data between in vitro and in silico models?

  • Methodology :

  • Assay Optimization : Verify compound solubility (e.g., DMSO concentration ≤1%) and purity (HPLC ≥95%) .
  • Data Reconciliation : Cross-validate using orthogonal assays (e.g., functional cAMP assays for GPCR targets). Re-run QSAR models with updated descriptors .

Q. What strategies enable regioselective functionalization of the piperidine ring without disrupting the isocyanate group?

  • Methodology :

  • Protecting Groups : Temporarily mask the isocyanate with tert-butoxycarbonyl (Boc) during sulfonation or alkylation steps .
  • Microwave-Assisted Synthesis : Enhances selectivity for piperidine C-3 position via controlled heating .

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